1-溴-4-异丁氧基苯

概述

描述

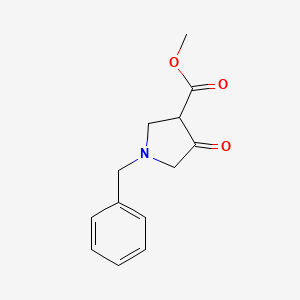

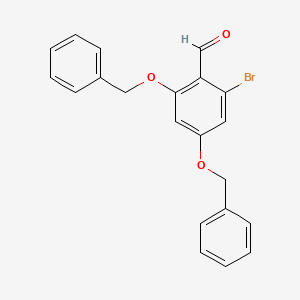

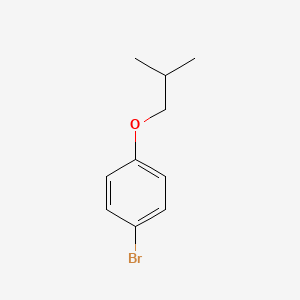

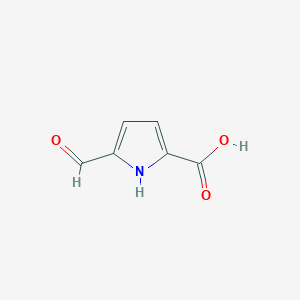

1-Bromo-4-isobutoxybenzene is a brominated benzene derivative with an isobutoxy substituent at the para position. While the specific compound is not directly studied in the provided papers, related brominated benzene compounds and their properties, synthesis, and applications are discussed, which can provide insights into the behavior of 1-Bromo-4-isobutoxybenzene.

Synthesis Analysis

The synthesis of brominated benzene derivatives often involves halogenation reactions. For instance, the synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide, a compound with a similar structure to 1-Bromo-4-isobutoxybenzene, was achieved through bromination, oxyalkylation, and thioamidation starting from commercially available 4-hydroxybenzonitrile . This suggests that a similar approach could be used for synthesizing 1-Bromo-4-isobutoxybenzene, with the appropriate choice of starting materials and reagents.

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives can be complex, with the possibility of disorder in the crystal structure, as seen in the case of 4-[(E)-4-Bromobenzylideneamino]-3-[1-(4-isobutylphenyl)ethyl]-1H-1,2,4-triazole-5(4H)-thione . The presence of bromine can influence the molecular conformation and crystal packing due to its size and ability to participate in halogen bonding.

Chemical Reactions Analysis

Brominated benzene derivatives can undergo various chemical reactions, including isomerization and coupling reactions. For example, the isomerization of (Z,Z) to (E,E)1-bromo-2,5-bis-(3-hydroxycarbonyl-4-hydroxy)styrylbenzene was studied in the context of developing probes for Alzheimer's disease . Additionally, CuI-catalyzed domino processes involving 1-bromo-2-iodobenzenes have been used to synthesize benzofurans , indicating the potential for 1-Bromo-4-isobutoxybenzene to participate in similar transformations.

Physical and Chemical Properties Analysis

The physical properties of brominated benzenes, such as melting points, can vary significantly depending on the substitution pattern, as demonstrated by the structure-melting relations in isomeric dibromobenzenes . The presence of the isobutoxy group in 1-Bromo-4-isobutoxybenzene would likely affect its physical properties, such as solubility and melting point. Chemical properties, such as reactivity and stability, can be influenced by the electronic effects of the bromine and isobutoxy substituents.

科学研究应用

合成和中间体作用

- 1-溴-4-异丁氧基苯在各种生物活性化合物合成中起着重要作用。例如,它用于合成3-溴-4-异丁氧基苯基卡波硫脲,这是生产痛风药非布索他的关键中间体。该化合物是从对羟基苯甲腈经过溴化、氧烷基化和硫代酰胺化等多步过程合成的(Wang et al., 2016)。

在聚合物科学中的应用

- 在聚合物科学中,1-溴-4-异丁氧基苯衍生物可用于TiCl4催化的准活性聚合中的端熄灭。包括1-溴-4-异丁氧基苯衍生物在内的烷氧基苯对此目的非常有效。它们在各种聚合反应中被使用,展示了在不同温度和溶剂条件下的多功能性(Morgan et al., 2010)。

在有机电子学中的应用

- 在有机电子学领域,1-溴-4-异丁氧基苯衍生物被探索用于提高聚合物太阳能电池的性能。例如,将1-溴-4-硝基苯引入聚合物太阳能电池的活性层中已被证明可以显著提高其功率转换效率。这归因于更好的激子复合和增强的电子转移过程(Fu et al., 2015)。

在超级电容器应用中的探索

- 在超级电容器的开发中,1-溴-4-异丁氧基苯衍生物已被研究用于电解质溶液中的作用。在超级电容器电解质中添加溴衍生物可以显著增加电容值,显示了增强能量存储能力的潜力(Frąckowiak等,2014)。

在制药研究中的应用

- 在制药研究中,特定的1-溴-4-异丁氧基苯异构体,如1-溴-2,5-双-(3-羟基羰基-4-羟基)亚基苯,已被合成并用作检测阿尔茨海默病β-淀粉样斑块的探针。这些异构体显示出高结合亲和力和稳定性,展示了它们作为研究神经系统疾病工具的潜力(Lee et al., 2001)。

安全和危害

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include avoiding contact with skin and eyes, and not breathing dust .

属性

IUPAC Name |

1-bromo-4-(2-methylpropoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-8(2)7-12-10-5-3-9(11)4-6-10/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMAIALVMJJUXSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50571492 | |

| Record name | 1-Bromo-4-(2-methylpropoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-isobutoxybenzene | |

CAS RN |

30752-23-9 | |

| Record name | 1-Bromo-4-(2-methylpropoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![10H-Benzofuro[3,2-b]indole](/img/structure/B1283429.png)